molecular formula C13H13N3S B2683485 N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine CAS No. 1258649-94-3

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine

Cat. No.: B2683485
CAS No.: 1258649-94-3
M. Wt: 243.33
InChI Key: VUIDEJQXUNKAIY-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine is a heterocyclic compound that features a thiazolidine ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine typically involves the reaction of quinoline derivatives with thiazolidine precursors. One common method involves the use of quinoline-3-carbaldehyde and 5-methyl-1,3-thiazolidine-2-thione under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds like thiazolidinediones, which are known for their antidiabetic properties.

    Quinoline derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

Uniqueness

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine is unique due to its combined thiazolidine and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

5-methyl-N-quinolin-3-yl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-7-15-13(17-9)16-11-6-10-4-2-3-5-12(10)14-8-11/h2-6,8-9H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIDEJQXUNKAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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